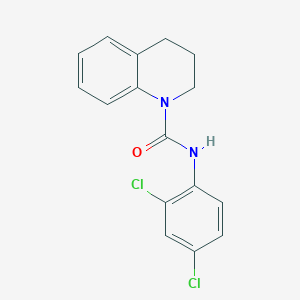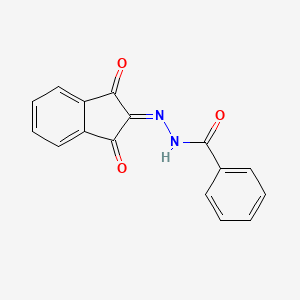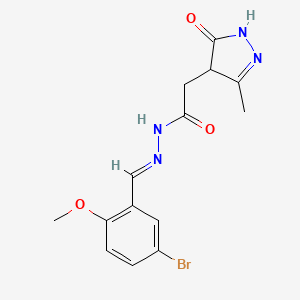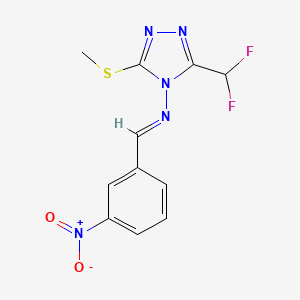
1-(2-chloro-5-nitrobenzoyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-chloro-5-nitrobenzoyl)-1H-pyrazole is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as CNB-PZ or T0070907 and belongs to the pyrazole class of compounds. It is a potent and selective antagonist of peroxisome proliferator-activated receptor gamma (PPARγ), which is a nuclear receptor involved in the regulation of glucose and lipid metabolism, inflammation, and cell differentiation.
Mécanisme D'action
The mechanism of action of 1-(2-chloro-5-nitrobenzoyl)-1H-pyrazole involves its binding to the ligand-binding domain of PPARγ, which inhibits its transcriptional activity. This leads to the downregulation of genes involved in lipid and glucose metabolism, inflammation, and cell differentiation. This mechanism of action has been extensively studied and has been shown to be highly specific and selective for PPARγ.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(2-chloro-5-nitrobenzoyl)-1H-pyrazole have been extensively studied in vitro and in vivo. It has been shown to have potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been shown to have anti-tumor effects by inhibiting the growth and proliferation of cancer cells. In addition, it has been shown to improve insulin sensitivity and glucose tolerance in animal models of obesity and diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(2-chloro-5-nitrobenzoyl)-1H-pyrazole in lab experiments include its high potency and selectivity for PPARγ, its well-established mechanism of action, and its extensive characterization in vitro and in vivo. However, its limitations include its relatively high cost and the need for careful handling due to its toxicity.
Orientations Futures
There are many potential future directions for the research on 1-(2-chloro-5-nitrobenzoyl)-1H-pyrazole. Some of these include:
1. Further studies on its anti-inflammatory and anti-tumor effects in different disease models.
2. Optimization of its synthesis method to reduce cost and increase yield.
3. Development of new analogs with improved potency and selectivity for PPARγ.
4. Investigation of its effects on other nuclear receptors and their downstream signaling pathways.
5. Studies on its potential use in combination with other drugs for the treatment of metabolic disorders and cancer.
In conclusion, 1-(2-chloro-5-nitrobenzoyl)-1H-pyrazole is a promising compound that has been extensively studied for its potential applications in scientific research. Its potent and selective inhibition of PPARγ makes it a valuable tool for investigating the role of this nuclear receptor in various biological processes. Further research on this compound and its analogs may lead to the development of new therapies for a wide range of diseases.
Méthodes De Synthèse
The synthesis of 1-(2-chloro-5-nitrobenzoyl)-1H-pyrazole involves the reaction of 2-chloro-5-nitrobenzoic acid with hydrazine hydrate in the presence of a catalyst such as acetic acid. The resulting product is then treated with acetic anhydride to form the final compound. This synthesis method has been optimized for high yield and purity and has been widely used in research laboratories.
Applications De Recherche Scientifique
1-(2-chloro-5-nitrobenzoyl)-1H-pyrazole has been extensively studied for its potential applications in scientific research. It has been shown to have potent anti-inflammatory and anti-tumor properties, making it a promising candidate for the treatment of various diseases. It has also been studied for its potential use in the treatment of metabolic disorders such as obesity and diabetes.
Propriétés
IUPAC Name |
(2-chloro-5-nitrophenyl)-pyrazol-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClN3O3/c11-9-3-2-7(14(16)17)6-8(9)10(15)13-5-1-4-12-13/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFXNOYGOGQUSPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(2-nitrophenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5751278.png)
![3-(4-methoxyphenyl)-5-methyl-3,5-dihydro-4H-pyrazolo[4,3-d][1,2,3]triazin-4-one](/img/structure/B5751286.png)
![N'-[3-(2-furyl)-2-propen-1-ylidene]-2-(2-nitrophenoxy)propanohydrazide](/img/structure/B5751302.png)



![4-chloro-N'-{[(2,4-dichlorophenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5751345.png)
![N'-[(3,4,5-triethoxybenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5751350.png)
![N-({[4-(butyrylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5751354.png)

![3-[(1H-benzimidazol-2-ylmethyl)thio]-5-(2-furyl)-4H-1,2,4-triazol-4-amine](/img/structure/B5751369.png)
![2-[(2-anilino-2-oxoethyl)thio]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5751372.png)
![N-(2,4-dimethylphenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5751377.png)